3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c10-7-2-1-6(12(14)15)5-8(7)11-3-4-16-9(11)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIRUZYDVEWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one typically involves:
- Preparation of substituted phenyl chloroformate or chlorocarbonate intermediates.
- Reaction of these intermediates with suitable amines or azido alcohols.
- Cyclization to form the oxazolidinone ring.
- Final purification to isolate the target compound.
Preparation of Key Intermediates: Nitro Phenyl Chlorocarbonates
A crucial precursor in the synthesis is the 2-chloro-5-nitrophenyl chlorocarbonate . This is generally prepared by reacting the corresponding phenol derivative with phosgene or phosgene substitutes under controlled conditions. The chlorocarbonate acts as an electrophilic partner in subsequent coupling reactions.
Coupling with Azido Alcohols or Amines
Methodological approaches involve the reaction of azido alcohols or amines with the nitro phenyl chlorocarbonate to form chlorocarbonate derivatives, which then undergo cyclization to yield the oxazolidinone structure.
Representative Methods:
| Method | Reagents & Conditions | Solvent | Base | Temperature | Time | Yield & Notes |
|---|---|---|---|---|---|---|
| A | Azido alcohol + alkyl/aryl chloroformate | DCM (Dichloromethane) | Pyridine (2.0 eq) | 0°C to 35°C | 1-4 h | Yields up to 95%; requires careful temperature control; pyridine is carcinogenic and problematic on scale |
| B | Azido alcohol + alkyl/aryl chloroformate | THF/MeOH mixture | Triethylamine (3.0 eq) | 0°C to 35°C | 1-4 h | Comparable yields; triethylamine is less hazardous |
| C | Nitro phenyl chlorocarbonate + aryl amine + Cs2CO3 + catalytic triethylbenzylammonium bromide | DMF | Cesium carbonate | 80°C | 12 h | Superior yields and purity; industrially viable |
| D | Nitro phenyl chlorocarbonate + aryl amine + K2CO3 + catalytic triethylbenzylammonium bromide | DMF | Potassium carbonate | 80°C | 12 h | Good yields; slightly less efficient than Method C |
| E | Nitro phenyl chlorocarbonate + aryl amine + K2CO3 + catalytic triethylbenzylammonium bromide | Acetone | Potassium carbonate | 80°C | 12 h | Moderate yields; solvent choice affects reaction rate |
| F | Nitro phenyl chlorocarbonate + aryl amine + triethylamine | Ethanol | Triethylamine | 80°C | 12 h | Lower yields; easier work-up |
Among these, Method C (using cesium carbonate in DMF) is noted as the most efficient and reproducible for preparing oxazolidinone derivatives with high yield and purity, making it suitable for scale-up and industrial applications.
Cyclization to Oxazolidinone
The cyclization step involves intramolecular ring closure facilitated by the base and the nucleophilic attack of the amine or azide group on the carbonate carbonyl carbon, forming the oxazolidinone ring.
- The reaction is typically carried out at elevated temperatures (~80°C).
- Catalysts such as triethylbenzylammonium bromide improve reaction rates and yields.
- After reaction completion, the mixture is quenched with water and extracted with organic solvents.
- Purification is often achieved by flash column chromatography using ethyl acetate-hexane mixtures.
Reduction and Functional Group Transformations
In some synthetic routes, azido intermediates are reduced to amines using catalytic hydrogenation (e.g., 10% Pd/C under reflux in methanol), yielding aminomethyl-substituted oxazolidinones with high stereochemical purity and yields around 88%.
Specific Preparation of this compound
While direct literature on this exact compound is limited, the preparation can be inferred from analogous methods for nitrophenyl-substituted oxazolidinones:
- Starting from 2-chloro-5-nitrophenyl chloroformate, react with an appropriate azido alcohol or amine under base catalysis (preferably cesium carbonate in DMF).
- Cyclize under heating to form the oxazolidinone ring.
- Purify by chromatography or recrystallization.
This approach avoids hazardous reagents like pyridine and phosgene, favoring more eco-friendly and scalable conditions.
Comparative Analysis of Preparation Methods
| Feature | Pyridine-Based Method (Method A) | Cs2CO3/DMF Method (Method C) | Triethylamine/Ethanol (Method F) |
|---|---|---|---|
| Base | Pyridine (carcinogenic) | Cesium carbonate (safer) | Triethylamine (mild base) |
| Solvent | Dichloromethane (volatile, toxic) | DMF (polar aprotic) | Ethanol (green solvent) |
| Temperature | 0–35°C | 80°C | 80°C |
| Reaction time | 1–4 h | 12 h | 12 h |
| Yield | Up to 95% | High, reproducible | Moderate |
| Scalability | Limited due to pyridine toxicity | Good | Good |
| Purification | Flash chromatography required | Flash chromatography required | Flash chromatography required |
Research Findings and Industrial Relevance
- The cesium carbonate/DMF method (Method C) has been demonstrated to provide superior yields and purity, making it industrially viable for large-scale synthesis.
- Avoidance of hazardous reagents such as pyridine and phosgene enhances safety and reduces environmental impact.
- Catalytic hydrogenation for azide reduction is efficient and preserves stereochemistry, which is critical for bioactive oxazolidinone derivatives.
- Purification by chromatography remains standard, though process improvements aim to reduce reliance on this step for commercial scalability.
Summary Table of Preparation Steps for this compound
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-chloro-5-nitrophenyl chloroformate | Reaction of 2-chloro-5-nitrophenol with phosgene or equivalent | Electrophilic chlorocarbonate intermediate |
| 2 | Coupling with azido alcohol or amine | Nitro phenyl chlorocarbonate + azido alcohol/amine + Cs2CO3 + DMF, 80°C, 12 h | Chlorocarbonate derivative formation |
| 3 | Cyclization to oxazolidinone ring | Intramolecular ring closure under base catalysis | Formation of oxazolidinone core |
| 4 | Reduction (if azido intermediate) | Catalytic hydrogenation (Pd/C, MeOH, reflux) | Aminomethyl-substituted oxazolidinone |
| 5 | Purification | Flash chromatography (ethyl acetate-hexane) | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The oxazolidinone ring can be opened under acidic or basic conditions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and strong bases like sodium hydroxide for ring-opening reactions .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that oxazolidinone derivatives, including 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, exhibit significant antimicrobial properties. They are particularly effective against Gram-positive bacteria and have been investigated for their potential as antibiotics. The mechanism of action typically involves inhibition of bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria.
Anticancer Properties
Research has also highlighted the compound's potential in oncology. It has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain oxazolidinone derivatives can induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes. The structure-activity relationship (SAR) studies indicate that modifications to the oxazolidinone core can enhance its anticancer efficacy while minimizing toxicity to normal cells.
Biological Research
Cell Culture Applications
In biological research, this compound has been used as a reagent in cell culture studies. Its ability to modulate pH levels makes it suitable as a buffer agent in biological assays, particularly those requiring specific pH conditions for optimal cell growth and function.
Inhibition Studies
The compound has been utilized in enzyme inhibition studies, where it serves as a model compound to understand the interactions between oxazolidinones and various biological targets. This research is crucial for developing new therapeutic agents that can selectively inhibit disease-related enzymes.
Material Science
Polymer Chemistry
In the field of polymer chemistry, this compound is explored as a potential building block for synthesizing new polymeric materials. Its unique functional groups can facilitate the formation of polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Structural Comparisons
The structural diversity of oxazolidinone derivatives arises from substitutions at the 3- and 5-positions of the heterocyclic ring. Below is a comparative analysis of key analogs:
*Calculated based on formula C₉H₆ClN₂O₄.
Key Observations :
- Steric Hindrance : Bulky substituents like cyclohexyl reduce reactivity at the 3-position, whereas the planar 2-chloro-5-nitrophenyl group may facilitate π-π interactions.
- Hydrogen Bonding: Compounds with -NH₂ (e.g., aminomethyl ) or morpholine substituents exhibit enhanced hydrogen-bonding capacity, critical for target engagement in antibacterial activity.
Physical and Crystallographic Properties
- Crystallinity : The target compound’s nitro group may induce dense crystal packing via dipole-dipole interactions, similar to nitrophenyl-containing oxazolones . In contrast, morpholine-substituted derivatives (e.g., linezolid) exhibit less rigid packing due to flexible side chains .
- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas lipophilic substituents (e.g., chloromethyl ) favor organic phases.
Biological Activity
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxazolidinone core structure is well-known for its applications in antibiotic development, particularly in the treatment of resistant bacterial strains. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro and nitro substituent on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic. The nitro group may undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects against various pathogens.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro and chloro enhances the compound's ability to disrupt bacterial cell function.
| Compound | Target Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15.6 | Protein synthesis inhibition |
| Linezolid | Staphylococcus aureus | 4.0 | Protein synthesis inhibition |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various oxazolidinone derivatives against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant activity with an IC50 value comparable to that of linezolid, suggesting its potential as an alternative treatment option for resistant infections .
- Cytotoxic Effects : In vitro studies on human cancer cell lines showed that this compound exhibited cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
Research Findings
Recent studies have focused on synthesizing analogs and evaluating their biological properties:
- Synthesis : Various synthetic routes have been developed to create derivatives of the oxazolidinone framework, enhancing their pharmacological profiles through structural modifications .
- Biological Evaluation : Compounds were tested for their effects on biofilm formation in bacteria such as Streptococcus pneumoniae, revealing that certain derivatives significantly inhibited biofilm development, which is crucial for bacterial virulence .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one, and what experimental conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted phenyl precursors with oxazolidinone-forming reagents. Key steps include:
- Use of temperature-controlled environments (e.g., 0–5°C for nitro-group stability) to prevent side reactions.
- Catalysts such as palladium complexes or Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Inert atmosphere (N₂ or Ar) to mitigate moisture interference, particularly for azide-containing intermediates .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the chloro-nitro-phenyl substituent. IR spectroscopy identifies the oxazolidinone carbonyl stretch (~1750 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Anisotropic displacement parameters should be refined with tools like ORTEP-3 for visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?
- Methodological Answer :
- Use SHELXL’s twinning detection and refinement features to address data ambiguities (e.g., pseudo-merohedral twinning).
- Validate hydrogen-bonding networks with WinGX’s geometry analysis tools, cross-referencing with Cambridge Structural Database (CSD) entries for similar oxazolidinones .
- Apply R-factor ratio tests (e.g., Δ/σ threshold < 0.05) to distinguish noise from genuine structural features .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in antibacterial research?
- Methodological Answer :
- Substituent Modulation : Replace the nitro group with bioisosteres (e.g., CF₃, CN) to assess antibacterial potency against Gram-positive pathogens.
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with bacterial ribosomes (50S subunit), a known target of oxazolidinones like linezolid .
- Computational Modeling : Molecular docking (e.g., MOE software) to predict binding affinity variations with structural modifications .
Q. How should researchers design experiments to elucidate the reaction mechanism involving this compound under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via time-resolved ESI-MS under acidic vs. basic conditions.
- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxazolidinone ring-opening pathways, particularly in nucleophilic environments .
- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to identify free-radical intermediates in photochemical reactions .
Q. What methodologies validate the molecular structure using computational and experimental data?
- Methodological Answer :
- Conformational Analysis : Compare SXRD-derived torsion angles with molecular dynamics (MD) simulations to assess flexibility of the oxazolidinone ring.
- Electron Density Maps : Use Hirshfeld surface analysis (via CrystalExplorer) to identify weak interactions (e.g., C–H···O) that stabilize the crystal lattice .
- Cross-Validation : Overlay experimental and DFT-calculated IR spectra to confirm functional group assignments .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate DFT-based shifts (e.g., using PCM solvent models) to account for DMSO or CDCl₃ interactions.
- Dynamic Effects : Apply ensemble averaging in NMR prediction software (e.g., ACD/Labs) to model conformational equilibria .
Tables for Key Analytical Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
